3-Methylenepentan-1-ol
Overview
Description
3-Methylenepentan-1-ol, also known as 3-methyl-1-pentanol, is an organic compound found in a variety of natural sources. It is a colorless liquid with a sweet odor, and is used in the production of a variety of products, including pharmaceuticals, fragrances, and solvents. This compound has a variety of applications in scientific research, and its biochemical and physiological effects are being studied in order to better understand its potential uses. In
Scientific Research Applications
Aroma Compound in Food Processing
- Identification in Onions: 3-Mercapto-2-methylpentan-1-ol, closely related to 3-Methylenepentan-1-ol, was identified in raw and processed onions, providing insights into the aroma compounds formed during food processing (Granvogl, Christlbauer, & Schieberle, 2004). It suggests a formation pathway from specific precursors during onion cutting.
- Flavor Quality Analysis: This compound's sensory evaluation indicates its strong dependency on concentration, affecting the flavor quality of various foods (Widder, Sabater Lüntzel, Dittner, & Pickenhagen, 2000).
Chemical Synthesis and Applications
- Synthesis in Pharmaceutical Research: The synthesis of structurally similar compounds, like (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, is an area of focus in pharmaceutical research, highlighting the importance of these compounds in drug development (Fang Ling, 2011).
- Production in Biofuel Research: Isomers of pentanol, such as 3-methyl-1-butanol, have potential applications as biofuels, showcasing the broader applicability of methylated pentanols in sustainable energy solutions (Cann & Liao, 2009).
Analytical and Material Science Applications
- In Analytical Chemistry: this compound and its derivatives are used in the selective extraction and separation of compounds, such as iron(III), demonstrating their utility in analytical procedures (Gawali & Shinde, 1974).
- In Polymer Synthesis: The study and synthesis of related compounds, such as poly(1-methyl-1-phenyl-1-silapentane), highlight the role of such molecules in the development of new polymeric materials (Liao & Weber, 1991).
Mechanism of Action
Target of Action
This compound is a type of organic alcohol, and alcohols in general can interact with a variety of biological targets, including enzymes and cell membranes .
Mode of Action
As an alcohol, it may interact with its targets through hydrogen bonding, altering their structure and function .
Biochemical Pathways
Alcohols can generally affect lipid metabolism and membrane fluidity .
Pharmacokinetics
Like other small alcohols, it is likely to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Alcohols can generally cause cellular damage and disrupt normal cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 3-Methylenepentan-1-ol .
Biochemical Analysis
Biochemical Properties
It is known to be an organic compound that occurs naturally
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-methylidenepentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPAPBFCYGUMJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501976 | |
Record name | 3-Methylidenepentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-98-1 | |
Record name | 3-Methylidenepentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylenepentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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